molecular formula C9H12N2O B11918092 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B11918092
M. Wt: 164.20 g/mol
InChI Key: HHQIRLRAPHKUIT-UHFFFAOYSA-N
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Description

Product Overview 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde ( 659743-72-3) is a high-purity chemical building block with the molecular formula C 9 H 12 N 2 O and a molecular weight of 164.20 g/mol . This compound features a tetrahydroimidazopyridine core, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. Research Significance and Applications The imidazo[1,5-a]pyridine scaffold is a privileged structure in pharmaceutical research due to its wide range of biological activities. Derivatives of this core have been reported to exhibit various pharmacological properties, including antiviral, antibacterial, and antifungal activities . Furthermore, this heterocyclic system is found in compounds that act as cannabinoid receptor agonists, phosphodiesterase 10A inhibitors, and tubulin polymerization inhibitors, highlighting its utility in developing therapies for diverse conditions . The specific 1-carbaldehyde functional group on this scaffold makes it a versatile intermediate for further synthetic elaboration. It can undergo condensation reactions with hydrazides and amines, or serve as a starting point for the preparation of more complex, drug-like molecules through the formation of hydrazone derivatives, which are known to possess notable antibacterial properties . Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for detailed hazard information .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQIRLRAPHKUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bismuth(III)-Catalyzed Ritter-Type Reactions

Bi(OTf)₃ catalyzes the formation of imidazo[1,5-a]pyridines from benzylic alcohols and nitriles in dichloroethane (DCE) at 150°C. This method avoids stoichiometric acids and enables gram-scale synthesis. For example, reacting 4-methylbenzyl alcohol with acetonitrile in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) yields 3-methyl derivatives in 72% yield after column chromatography.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalysts/ReagentsYield (%)Reference
CyclocondensationAminopyridine + 1,1,3-TrichloroacetoneCaCO₃, Oxone60
Ritter-Type ReactionBenzylic alcohol + AcetonitrileBi(OTf)₃, p-TsOH·H₂O72
HydrogenationImidazo[1,5-a]pyridine → TetrahydroPtO₂, H₂ (30 psi)85
OxidationHydroxymethyl → CarbaldehydeOxone, DMF50

The Ritter-type route offers superior yield and scalability, whereas cyclocondensation provides modularity for structural diversification. Hydrogenation and oxidation steps remain bottlenecks, with yields highly dependent on substrate stability.

Challenges and Optimization Strategies

Regioselectivity in Methylation

Unwanted methylation at nitrogen or oxygen centers can occur during alkylation. Employing bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF, THF) enhances selectivity for the 3-position.

Over-Oxidation of Aldehydes

Oxone-mediated oxidations risk over-oxidizing aldehydes to carboxylic acids. Controlled reaction times (≤2 h) and low temperatures (0–5°C) mitigate this issue.

Catalyst Deactivation in Hydrogenation

PtO₂ and Pd/C catalysts are prone to poisoning by heteroatoms. Pre-treatment with dilute acids (e.g., HCl) or using high-purity H₂ gas improves catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and physicochemical properties of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde and analogous compounds:

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Data
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (Target) Imidazo[1,5-a]pyridine (tetrahydro form) 3-Methyl, 1-carbaldehyde Inferred: Potential ASI or orexin antagonist (based on structural analogs) Data not reported; expected IR carbonyl stretch ~1666 cm⁻¹ (similar to )
3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridine-1-carbaldehyde (10c) Imidazo[1,5-a]pyridine 1-carbaldehyde, 3-(4-CF₃-phenyl) Not reported 80% yield; ¹H NMR: δ 10.16 (s, CHO); MS: m/z 291 [M+H]⁺
(R)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (FAD286) Tetrahydroimidazo[1,5-a]pyridine 5-(p-Cyanophenyl) ASI: IC₅₀ = 3 nM (AS), 90 nM (CS); 40-fold selectivity Enantiomeric excess ≥97%
BI 689648 Naphthyridine 6-(5-Methoxymethyl-pyridin-3-yl) ASI: IC₅₀ = 2 nM (AS), 300 nM (CS); 150-fold selectivity Not reported
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives Tetrahydroimidazo[1,5-a]pyrazine 1-Chloro Dual orexin receptor antagonists (sleep-promoting) SAR studies highlight chloro substituent’s role in potency

Key Observations

Core Structure Variations :

  • The target compound’s imidazo[1,5-a]pyridine core differs from naphthyridine (BI 689648) and imidazo[1,5-a]pyrazine (orexin antagonists), which influence binding pocket compatibility .
  • The tetrahydro form in the target compound and FAD286 enhances solubility and metabolic stability compared to fully aromatic analogs .

Substituent Effects: Carbaldehyde Group: Present in both the target compound and 10c, this group may facilitate covalent interactions or serve as a synthetic handle for derivatization . Methyl vs.

Biological Activity: ASI compounds like FAD286 and BI 689648 demonstrate that electron-withdrawing groups (e.g., cyano, methoxymethyl) enhance enzyme selectivity. The target compound’s carbaldehyde may mimic these effects . Orexin Antagonists: Chloro-substituted pyrazines () highlight the importance of halogens in receptor binding, a feature absent in the target compound .

Physicochemical Data :

  • The 80% synthetic yield of 10c () suggests feasible routes for carbaldehyde-containing analogs.
  • Enantiomeric purity (≥97% in FAD286) underscores the necessity of stereochemical control in pharmacologically active derivatives .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound characterized by its unique imidazo[1,5-a]pyridine structure. The presence of a carbaldehyde functional group enhances its reactivity and potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is C8H10N2OC_8H_{10}N_2O. Its structural features include:

  • A tetrahydro configuration that contributes to its chemical properties.
  • A carbaldehyde group that plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study:
In a study conducted on multiple bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

Mechanism of Action:

  • Apoptosis Induction: The compound influences apoptotic pathways by activating caspases and upregulating pro-apoptotic proteins.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 RangeMechanism
AntimicrobialGram-positive & Gram-negative bacteria10 - 50 µg/mLDisruption of cell membranes
AnticancerVarious cancer cell linesIC50 = 20 - 100 µMApoptosis induction and cell cycle arrest

Interaction Studies

Interaction studies involving 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde have focused on its binding affinity to various biomolecules. Research shows that this compound can bind to specific enzymes and receptors, modulating their activity. For instance:

  • Kinase Inhibition: It may inhibit certain kinases involved in cancer progression.
  • Gene Expression Modulation: The ability to influence gene expression further underscores its potential as a therapeutic agent.

Structural Comparisons

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde shares structural similarities with several other compounds. Below is a comparison table highlighting these compounds:

Table 2: Comparison with Similar Compounds

Compound NameSimilarity IndexUnique Features
5-Methyl-6H-imidazo[1,2-a]pyridine-3-carboxylic acid0.91Contains a carboxylic acid instead of an aldehyde
5H-imidazo[2',1':2,3]thiazolo[5,4-c]pyridine0.89Incorporates a thiazole ring
3-Methyl-5H-imidazo[1,2-a]pyridine0.88Lacks tetrahydro configuration

These comparisons illustrate how structural variations contribute to different reactivities and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors like ethylamine or diketones under acidic/basic conditions. For example, methyl-substituted imidazopyrazines are synthesized via cyclization of ethylamine derivatives followed by oxidation to introduce the carbaldehyde group . Key reagents include HATU for coupling reactions and DIPEA as a base, with purification via column chromatography (e.g., methanol/DCM gradients) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns hydrogen and carbon environments (e.g., chemical shifts for methyl groups at ~2.5 ppm and aromatic protons at ~7.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₂N₂O₂: 180.20 g/mol) .
  • X-ray crystallography : Resolves fused bicyclic systems, as demonstrated for related imidazopyridine-protein complexes (resolution: 1.8 Å) .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer : Screen for receptor binding using orexin receptor assays (IC50 determination via competitive binding studies) or enzyme inhibition (e.g., dihydroorotate dehydrogenase inhibition measured via UV/Vis kinetics) . Cell-based assays (e.g., cytotoxicity in cancer lines) can prioritize compounds for further study .

Advanced Research Questions

Q. How does the carbaldehyde group influence binding to biological targets?

  • Methodological Answer : The carbaldehyde enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., lysine in orexin receptors). Comparative studies using methyl ester analogs (lacking the aldehyde) show reduced binding affinity (ΔIC50 > 50 nM), suggesting critical hydrogen bonding or Schiff base formation .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. DCM) and catalyst choice. Optimize via Design of Experiments (DoE):

  • Example : A 15% yield increase was achieved using DMF as a co-solvent with HATU, versus DCM alone .
  • Validation : Monitor reaction progress via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of potassium carboxylate) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Substituent Analysis : Compare analogs (see table below) to identify critical moieties. For example, iodine at position 3 enhances orexin receptor affinity by 3-fold vs. methyl .
  • Computational Modeling : Dock derivatives into receptor pockets (e.g., EED protein PDB: 5LJ0) to predict binding modes .
CompoundSubstituentBiological Activity (IC50)Reference
3-Iodo analogIodine at C312 nM (orexin receptor)
3-Methyl analogMethyl at C345 nM (orexin receptor)
Carbaldehyde derivativeCHO at C18 nM (enzyme inhibition)

Q. What crystallographic insights exist for imidazopyridine-protein complexes?

  • Methodological Answer : Co-crystallization with targets (e.g., EED protein) reveals π-π stacking between the imidazole ring and Phe97, while the carbaldehyde forms a hydrogen bond with Tyr148. Use 1.8 Å X-ray structures (PDB: 5LJ0) to guide mutagenesis studies .

Data Contradictions and Resolution

  • Issue : Varying orexin receptor affinities for iodine vs. methyl derivatives.
    • Resolution : Iodine’s larger van der Waals radius improves hydrophobic packing in the receptor pocket, as shown by MD simulations . Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

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